molecular formula C9H16Cl2N2S B6188284 4-(2-methyl-1,3-thiazol-4-yl)piperidine dihydrochloride CAS No. 2639453-33-9

4-(2-methyl-1,3-thiazol-4-yl)piperidine dihydrochloride

Cat. No. B6188284
CAS RN: 2639453-33-9
M. Wt: 255.2
InChI Key:
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Description

“4-(2-methyl-1,3-thiazol-4-yl)piperidine dihydrochloride” is a chemical compound that belongs to the group of azole heterocycles . It is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom . The compound has a piperidine ring and two heterocyclic rings, including a thiazole ring.


Synthesis Analysis

The synthesis of compounds containing the thiazole moiety has been increasing steadily due to their utility in various fields . Several types of thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems have been synthesized . Furthermore, modification of thiazole-based compounds at different positions has been done to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .


Molecular Structure Analysis

The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The molecule also features a piperidine ring.


Chemical Reactions Analysis

Thiazoles are a basic scaffold found in many natural compounds and have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . When molecules containing a thiazole ring enter physiological systems, they behave unpredictably and reset the system differently .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-methyl-1,3-thiazol-4-yl)piperidine dihydrochloride involves the reaction of 2-methyl-1,3-thiazole-4-carboxaldehyde with piperidine followed by reduction and salt formation.", "Starting Materials": [ "2-methyl-1,3-thiazole-4-carboxaldehyde", "piperidine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-methyl-1,3-thiazole-4-carboxaldehyde is reacted with piperidine in the presence of a suitable solvent and a catalyst to form 4-(2-methyl-1,3-thiazol-4-yl)piperidine.", "Step 2: The resulting product is then reduced using sodium borohydride to form the corresponding amine.", "Step 3: The amine is then reacted with hydrochloric acid to form the dihydrochloride salt of 4-(2-methyl-1,3-thiazol-4-yl)piperidine." ] }

CAS RN

2639453-33-9

Molecular Formula

C9H16Cl2N2S

Molecular Weight

255.2

Purity

95

Origin of Product

United States

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